molecular formula C5H6ClF2N3 B11737658 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11737658
M. Wt: 181.57 g/mol
InChI Key: SFCCYWQUJYGGJE-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 4th position and a difluoroethyl group at the 1st position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole
  • 4-Chloro-1-(2,2-difluoroethyl)-7-fluoro-1H-indole-2,3-dione

Uniqueness

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable as a building block in the synthesis of various bioactive compounds and industrial chemicals.

Properties

Molecular Formula

C5H6ClF2N3

Molecular Weight

181.57 g/mol

IUPAC Name

4-chloro-1-(2,2-difluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C5H6ClF2N3/c6-3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2,(H2,9,10)

InChI Key

SFCCYWQUJYGGJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)N)Cl

Origin of Product

United States

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